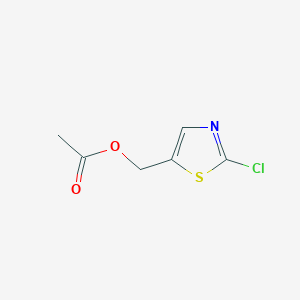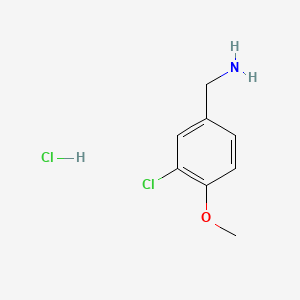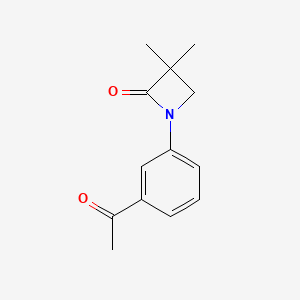
4-(5-ホルミル-2-ピリジニル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate: is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzenecarboxylate, featuring a pyridine ring substituted with a formyl group
科学的研究の応用
Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine: Due to its structural properties, it is explored for its potential therapeutic applications. Studies focus on its ability to interact with specific biological targets and its potential as a pharmaceutical agent.
Industry: In industrial applications, Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromomethylbenzoate and 5-formyl-2-pyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction mixture is heated to a specific temperature, usually around 100-120°C, in the presence of a suitable solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate may involve large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated through crystallization or distillation.
化学反応の分析
Types of Reactions: Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 4-(5-carboxy-2-pyridinyl)benzenecarboxylate
Reduction: 4-(5-hydroxymethyl-2-pyridinyl)benzenecarboxylate
Substitution: Products vary based on the nucleophile used
作用機序
The mechanism of action of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate involves its interaction with specific molecular targets. The formyl group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Methyl 4-(2-pyridinyl)benzenecarboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 4-(5-methyl-2-pyridinyl)benzenecarboxylate: Contains a methyl group instead of a formyl group, leading to variations in chemical behavior.
Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate:
Uniqueness: Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
methyl 4-(5-formylpyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)12-5-3-11(4-6-12)13-7-2-10(9-16)8-15-13/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJIESUYNCMVJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377500 |
Source


|
| Record name | methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-66-1 |
Source


|
| Record name | methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)

![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)





![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)


![Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate](/img/structure/B1303851.png)
